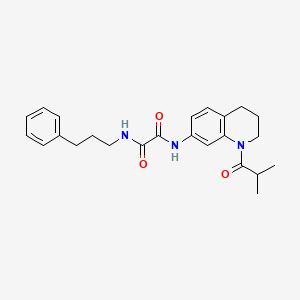
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-phenylpropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-phenylpropyl)oxalamide, also known as ITQ-37, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Modifications
- Development of Tetrahydroisoquinoline Derivatives : Research has focused on synthesizing novel tetrahydroisoquinoline derivatives, demonstrating improved selectivity and affinity for dopamine D3 receptors, indicating their potential in neurological research and treatment applications (Mach et al., 2004).
- Isoquinolinium N-Arylimides : Studies on the 1,3-cycloadditions of isoquinolinium N-phenylimide to various unsaturated carboxylic esters and nitriles have led to the formation of tetrahydropyrazolo[5,1-a]isoquinoline derivatives, contributing to the development of new synthetic routes for complex molecular structures (Huisgen & Temme, 1998).
Pharmacological Investigations
- Dopamine D1 Agonist Synthesis : The synthesis of compounds like dinapsoline, designed to conserve essential elements of the D1 agonist pharmacophore, has been reported, offering insights into dopamine receptor activation and potential therapeutic applications (Ghosh et al., 1996).
- Ru-Catalyzed Functionalization : The Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates has shown significant potential in diversifying the structural landscape of pharmacologically relevant compounds (Ruiz et al., 2017).
Molecular Salt Synthesis
- Synthesis of Isoquinoline Salts : Research on the synthesis of isoquinoline salts, such as the study on 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride, contributes to the exploration of new compounds with potential biological activity (Okmanov et al., 2019).
Neurotoxin Research
- Dopaminergic Neurotoxins : Studies on N-methylated tetrahydroisoquinolines, structurally similar to MPTP, have explored their potential as dopaminergic neurotoxins, offering insights into neurodegenerative disease mechanisms and potential therapeutic targets (Naoi et al., 1993).
Eigenschaften
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)24(30)27-15-7-11-19-12-13-20(16-21(19)27)26-23(29)22(28)25-14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,16-17H,6-7,10-11,14-15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEAQHOCIBAMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(3-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

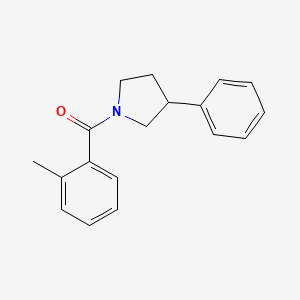
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
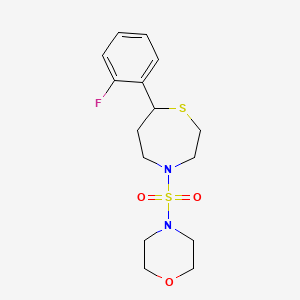
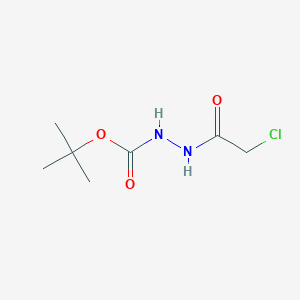
![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

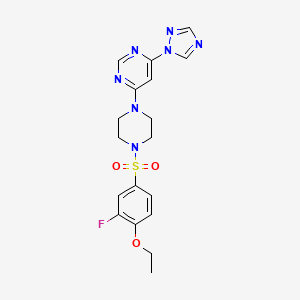
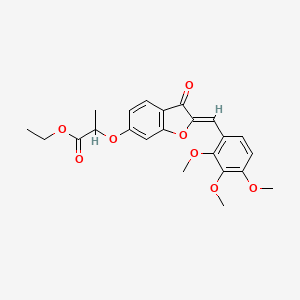
![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)

![8-(4-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2736353.png)
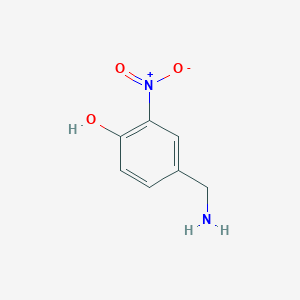
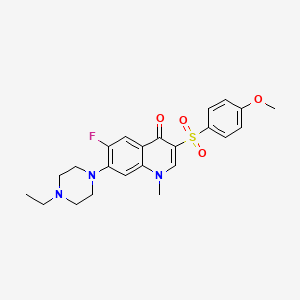
![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)